molecular formula C13H11N5OS B3340680 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one CAS No. 801235-12-1

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one

Cat. No.: B3340680
CAS No.: 801235-12-1
M. Wt: 285.33 g/mol
InChI Key: XJQVUJGXABFCJK-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one is a complex organic compound that features both a tetrazole and a pyrrole moiety The tetrazole ring is known for its stability and diverse biological activities, while the pyrrole ring is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, phenyl azide can react with a suitable nitrile under mild conditions to form the tetrazole ring.

    Thioether Formation: The tetrazole derivative can then be reacted with a thiol to form the thioether linkage. This step often requires a base such as sodium hydride to deprotonate the thiol and facilitate the nucleophilic attack on the tetrazole ring.

    Pyrrole Incorporation: The final step involves the introduction of the pyrrole moiety. This can be achieved through a condensation reaction between the thioether-tetrazole intermediate and a pyrrole derivative, often under acidic conditions to promote the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings in both the tetrazole and pyrrole moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reducing the ketone group.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.

Biology and Medicine

In biological and medicinal research, the compound’s tetrazole moiety is of particular interest due to its bioisosteric properties, which can mimic carboxylic acids. This makes it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors that interact with carboxylic acids.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the stability and reactivity of the tetrazole and pyrrole rings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions, while the pyrrole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-imidazol-2-yl)ethan-1-one: Similar structure but with an imidazole ring instead of a pyrrole ring.

    2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-indol-2-yl)ethan-1-one: Contains an indole ring, which is another common motif in biologically active compounds.

Uniqueness

The uniqueness of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one lies in its combination of the tetrazole and pyrrole rings, which provides a distinct set of chemical properties and potential biological activities. The presence of both rings allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-12(11-7-4-8-14-11)9-20-13-15-16-17-18(13)10-5-2-1-3-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVUJGXABFCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one
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2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one

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